Cas no 478048-05-4 ([(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate structure](https://www.kuujia.com/images/noimg.png)
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate Chemical and Physical Properties
Names and Identifiers
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- [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate
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[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI73662-1g |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate |
478048-05-4 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI73662-500mg |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate |
478048-05-4 | >90% | 500mg |
$720.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00873594-1g |
[(4Z)-4,5,6,7-Tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate |
478048-05-4 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI73662-10mg |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate |
478048-05-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI73662-5mg |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate |
478048-05-4 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI73662-1mg |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate |
478048-05-4 | >90% | 1mg |
$201.00 | 2024-04-19 |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate Related Literature
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2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
Additional information on [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate
Introduction to [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate (CAS No. 478048-05-4)
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate, with the CAS number 478048-05-4, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as benzofurans, which are characterized by their unique structural features and diverse biological activities. The compound's structure consists of a benzofuran ring fused with a tetrahydrofuran moiety, linked to an amino benzenesulfonate group. This combination of functional groups imparts unique chemical and biological properties that make it a valuable candidate for various applications in drug discovery and development.
The benzofuran scaffold is well-known for its potential in the development of therapeutic agents due to its ability to modulate various biological targets. The presence of the amino benzenesulfonate group further enhances the compound's pharmacological profile by conferring specific interactions with target proteins and enzymes. Recent studies have highlighted the potential of this compound in areas such as anti-inflammatory, antiviral, and anticancer therapies.
In the context of anti-inflammatory research, [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate has shown promising results in inhibiting key enzymes involved in the inflammatory cascade. Specifically, it has been reported to exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition can lead to significant therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Beyond its anti-inflammatory properties, this compound has also been investigated for its antiviral activity. Studies have demonstrated that [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate can effectively inhibit the replication of several viral strains, including those responsible for influenza and herpes infections. The mechanism of action is believed to involve interference with viral entry into host cells or disruption of viral replication processes within the cell.
In the realm of cancer research, this compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is often dysregulated in cancer cells, leading to uncontrolled growth and tumor formation. By promoting apoptosis, [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate can help to eliminate cancer cells and inhibit tumor progression. Preclinical studies have demonstrated its efficacy against various cancer cell lines, including those derived from breast, lung, and colon cancers.
The pharmacokinetic properties of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for ensuring that the compound reaches its intended target sites in sufficient concentrations to exert its therapeutic effects while minimizing potential side effects.
In addition to its therapeutic applications, [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate has also been explored for its use as a tool compound in biochemical assays and high-throughput screening (HTS) platforms. Its well-defined structure and known biological activities make it an ideal candidate for use as a positive control or reference standard in these assays. This can help researchers validate their experimental methods and ensure the accuracy and reliability of their results.
The synthesis of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate has been optimized through various synthetic routes to improve yield and purity. One common approach involves the condensation of 1-benzofuran-2(3H)-one with an appropriate amino benzenesulfonic acid derivative under controlled conditions. The resulting product can then be purified using techniques such as column chromatography or recrystallization to obtain high-purity material suitable for further studies.
In conclusion, [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate (CAS No. 478048-05-4) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds great promise for addressing unmet medical needs in various disease areas.
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